Formation of the quinolone core: This could involve a Gould-Jacobs reaction [ [] ] where a substituted aniline is condensed with diethyl ethoxymethylenemalonate followed by thermal cyclization.
Introduction of substituents: Subsequent steps would involve introducing specific functional groups at the 1, 6, and 7 positions of the quinolone core. This might include alkylation reactions, nucleophilic aromatic substitution reactions, and potentially a Balz-Schiemann reaction [ [, , ] ] to introduce fluorine atoms.
Chemical Reactions Analysis
Hydrolysis: The ethyl ester group can be readily hydrolyzed under basic conditions to yield the corresponding carboxylic acid. [ [] ]
Reduction: The 6-nitro group can be reduced to an amine using various reducing agents, such as iron or tin in acidic conditions, or catalytic hydrogenation. [ [, ] ]
Nucleophilic aromatic substitution: The 7-amino group allows for further modifications through reactions with electrophiles. This is a crucial step in synthesizing a variety of quinolone antibiotics with diverse pharmacological profiles. [ [, , ] ]
Mechanism of Action
Inhibition of bacterial DNA gyrase and topoisomerase IV: Quinolones typically exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. [ [, , ] ]
Applications
The primary application of ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate lies in its use as a synthetic intermediate for developing novel quinolone-based antibacterial agents. [ [, , , , , , , , , , , , , , , , , , , ] ] Its structure allows for the introduction of various substituents at the 7-position, which is crucial for modulating the antibacterial activity, pharmacokinetic properties, and safety profiles of the final compounds.
Compound Description: This class of compounds, encompassing fifty-one distinct derivatives, has demonstrated notable antimycobacterial activity. Of particular interest is the derivative 1-tert-butyl-1,4-dihydro-7-(4,4-dimethyloxazolidin-3-yl)-6-nitro-4-oxo-1,8-naphthyridine-3-carboxylic acid (10q), exhibiting potent in vitro and in vivo activity against Mycobacterium tuberculosis (MTB), including multi-drug-resistant strains (MDR-TB). Compound 10q exhibited superior potency compared to isoniazid, a first-line anti-tuberculosis drug. []
Relevance: This class of compounds shares a core structure with ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate, namely the presence of a 1,4-dihydro-4-oxo-quinoline-3-carboxylic acid moiety. The variations lie in the substituents at the 1-position, the presence of a nitro group at the 6-position, and the nature of the substituent at the 7-position. This structural similarity suggests potential antimycobacterial properties for ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate, warranting further investigation. []
Compound Description: This group of compounds was synthesized and assessed for their antibacterial potential. They were created by replacing the chlorine substituent in 7-chloro-1-cyclopropyl-1,4-dihydro-8-fluoro-4-oxo-1,6-naphthyridine-3-carboxylic acid with various nitrogen nucleophiles. The precursor naphthyridine acid was derived from ethyl 2,4-dihydroxy-3-nitro-5-pyridinecarboxylate in a multistep synthesis. []
Relevance: While structurally similar to ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate, this class of compounds differs in the position of the nitrogen atom in the core structure. Instead of a quinoline scaffold, these molecules feature a 1,6-naphthyridine core. This difference highlights the impact of the nitrogen atom's position on antibacterial activity. Comparing the activity profiles of these compounds with ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate could offer insights into the structure-activity relationships within this family of molecules. []
Compound Description: Fifty-one novel compounds belonging to this series were synthesized and tested for their efficacy against various Mycobacterium tuberculosis (MTB) strains. The synthesis started with 1,3-dichloro-2-methylbenzene. Among the tested compounds, 1-cyclopropyl-1,4-dihydro-7-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)-8-methyl-6-nitro-4-oxoquinoline-3-carboxylic acid (9p) demonstrated potent activity against MTB H37Rv, while 7-(2-carboxy-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-1-cyclopropyl-1,4-dihydro-8-methyl-6-nitro-4-oxoquinoline-3-carboxylic acid (9n) exhibited potent activity against MDR-TB. []
Compound Description: This compound serves as a vital intermediate in the synthesis of sparfloxacin, a broad-spectrum fluoroquinolone antibacterial agent. The synthesis involves a multistep process starting from 6-nitro-2,3,4,5-tetrafluorobenzoic acid, proceeding through acyl chlorination, condensation with ethyl β-cyclopropylaminoacrylate, cyclization, and finally, reduction to yield the target compound. []
Relevance: Sharing the 1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid core structure with ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate, this compound exhibits variations in the substituents at the 5, 6, 7, and 8 positions. Notably, this compound incorporates three fluorine atoms, highlighting the significance of fluorine substitution in enhancing antibacterial potency within this class of compounds. []
Compound Description: Synthesized from pentafluorobenzoic acid through a multistep process analogous to the synthesis of ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylate, this compound serves as a crucial precursor for various fluoroquinolone antibacterial agents. []
Relevance: This compound shares the 1-cyclopropyl-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid core structure with ethyl 7-amino-1-cyclopropyl-6-nitro-4-oxo-1,4-dihydro-3-quinolinecarboxylate, albeit with a distinct substitution pattern. This molecule features four fluorine atoms, further underscoring the role of fluorine in enhancing the antibacterial properties of this class of compounds. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.